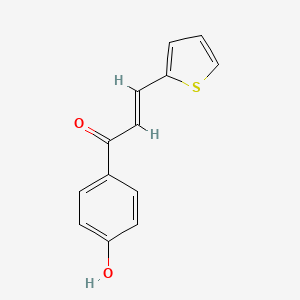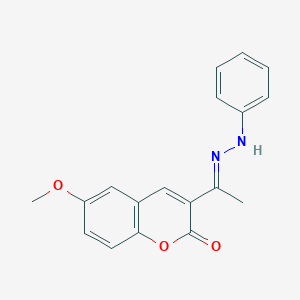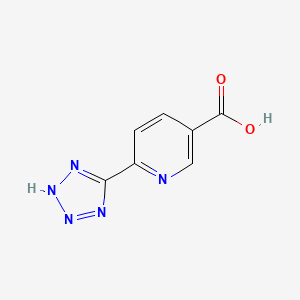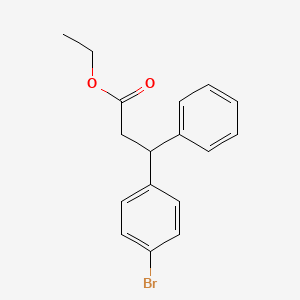
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, otherwise known as 4-hydroxy-3-thienyl-acrylonitrile (HTAN), is a synthetic compound that has been studied for its potential applications in various scientific fields. HTAN is a colorless solid that is soluble in water and organic solvents. It has a boiling point of 118-119°C and a melting point of 35-36°C. It is a highly polar compound and has a wide range of uses due to its unique chemical structure.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various organic compounds, such as amines, ketones, and alcohols. This compound has also been studied for its potential application as an antioxidant and anti-inflammatory agent. It has also been used in the synthesis of various polymers and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is not yet fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and chelate metal ions. It is also believed that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been shown to possess strong antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and chelate metal ions, which can help protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which can help reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a relatively easy compound to synthesize and is readily available from a variety of sources. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a highly polar compound and can be difficult to handle in certain laboratory experiments.
Orientations Futures
Future research on 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one could focus on its potential application as an anti-cancer agent. In addition, further research could be done to investigate its potential use as an anti-bacterial agent, or as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, further research could be done to explore the potential use of this compound in the synthesis of polymers and other organic compounds. Finally, further research could be done to investigate the mechanism of action of this compound and to develop new and improved synthesis methods.
Méthodes De Synthèse
1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one can be synthesized from 4-hydroxybenzaldehyde and thiophenol through a reaction known as the Knoevenagel condensation. This reaction involves the condensation of the carbonyl group of the aldehyde with the hydroxyl group of the thiophenol to form an intermediate known as a β-keto-thioester. This intermediate then undergoes a dehydration reaction to form this compound.
Propriétés
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNJSQYWPJMKW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate](/img/structure/B2787270.png)


![N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2787275.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2787276.png)
![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)
![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)
![3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B2787282.png)
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)
![Ethyl 3-(3-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787285.png)

